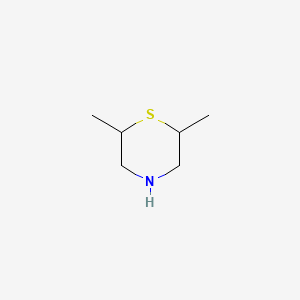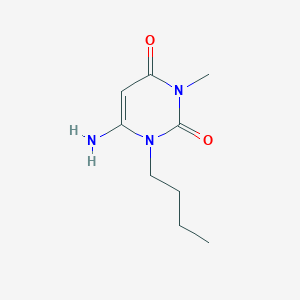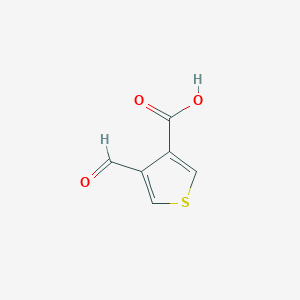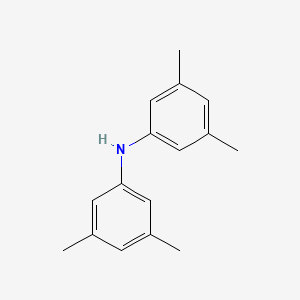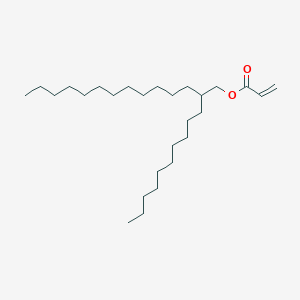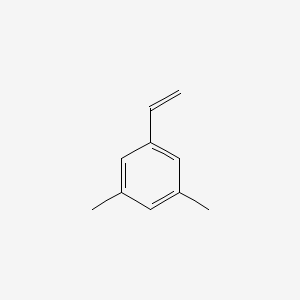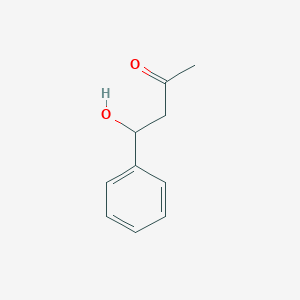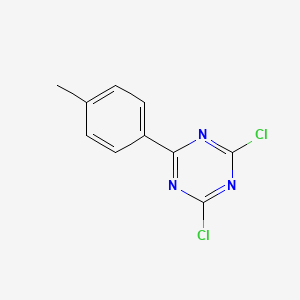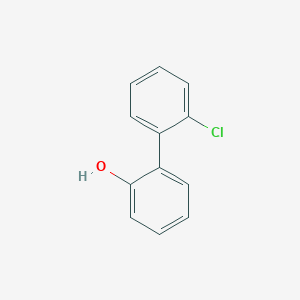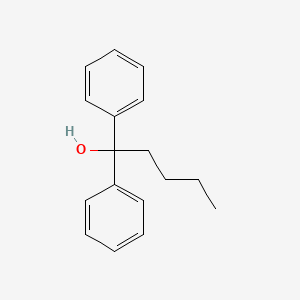
5-Methyl-2-phenylaniline
Vue d'ensemble
Description
5-Methyl-2-phenylaniline is a chemical compound with the CAS Number: 54147-94-3 . It has a molecular weight of 183.25 and its IUPAC name is 4-methyl-[1,1’-biphenyl]-2-amine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 5-Methyl-2-phenylaniline is C13H13N . The InChI Code is 1S/C13H13N/c1-10-7-8-12 (13 (14)9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 .Physical And Chemical Properties Analysis
5-Methyl-2-phenylaniline is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Applications De Recherche Scientifique
DNA Interaction and Biological Activity
A study highlighted the interaction between certain platinum(II) complexes, which include derivatives of 1,10-phenanthroline (such as 5-Methyl-2-phenylaniline), and DNA. These complexes displayed varying cytotoxicities against the L1210 Murine leukemia cell line, suggesting potential applications in cancer research and therapy (Brodie, Collins, & Aldrich-Wright, 2004).
Structural and Spectral Investigations
Research focusing on pyrazole-4-carboxylic acid derivatives, including compounds related to 5-Methyl-2-phenylaniline, provided insights into the structure and spectral properties of these compounds. This work, integrating experimental and theoretical methods, contributes to understanding the molecular characteristics important for various scientific applications (Viveka et al., 2016).
Conversion to 5-Hydroxymethylcytosine in DNA
A study identified the role of the TET1 protein in converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) in mammalian DNA. This conversion is crucial in epigenetic regulation, which is a key aspect of developmental biology and cancer research (Tahiliani et al., 2009).
Metabolic Activation in Human Liver
A study explored the metabolic activation of N-hydroxy arylamines and heterocyclic amines, including derivatives of 5-Methyl-2-phenylaniline, by human liver sulfotransferases. This research aids in understanding how certain environmental and dietary compounds are metabolized in the human body, which is relevant for pharmacology and toxicology (Chou, Lang, & Kadlubar, 1995).
Methylation in Human Cancer Cell Lines
Investigations into human cancer cell lines revealed significant insights into DNA methylation patterns, including the role of 5-methylcytosine. Understanding these methylation environments is essential for the study of cancer and epigenetic therapies (Paz et al., 2003).
Synthesis and Electrochromic Properties
A study on the synthesis of various copolymers related to 5-Methyl-2-phenylaniline explored their electrochemical and spectroelectrochemical properties. Such research contributes to the development of materials for electrochromic devices, which have applications in display technologies (Hacioglu et al., 2014).
Presence in Purkinje Neurons
Research identified significant amounts of 5-hydroxymethylcytosine, related to 5-Methyl-2-phenylaniline, in the DNA of Purkinje neurons. This finding suggests a role in the epigenetic control of neuronal function, with implications for neuroscientific research (Kriaucionis & Heintz, 2009).
Safety and Hazards
The safety information for 5-Methyl-2-phenylaniline includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propriétés
IUPAC Name |
5-methyl-2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWKYDCMXQSXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502544 | |
| Record name | 4-Methyl[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenylaniline | |
CAS RN |
54147-94-3 | |
| Record name | 4-Methyl[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

